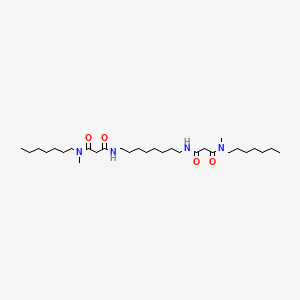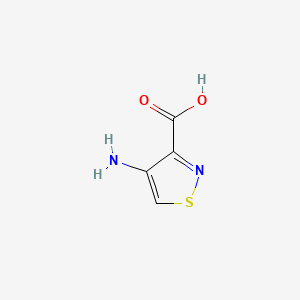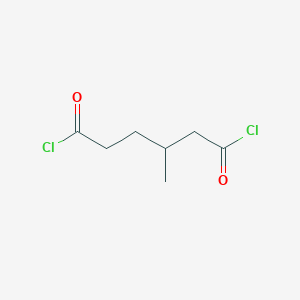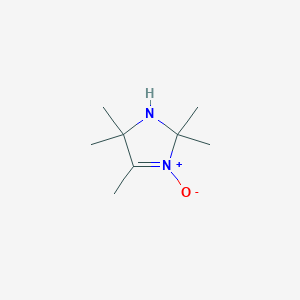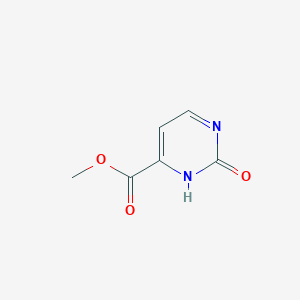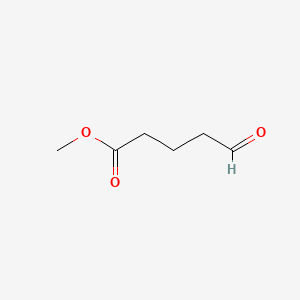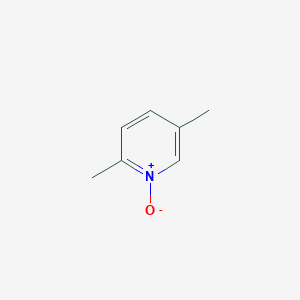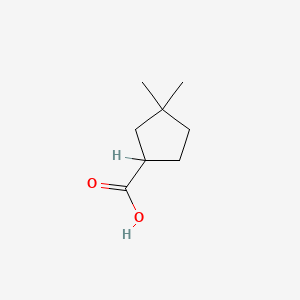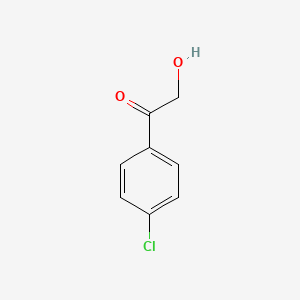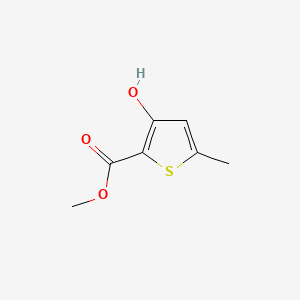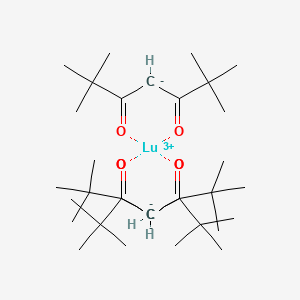
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)lutetium (III), 99% (LU(tmhd)3)
Descripción general
Descripción
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)lutetium (III), or LU(tmhd)3, is a coordination compound of lutetium, a rare earth metal, and the tris(2,2,6,6-tetramethyl-3,5-heptanedionato) ligand, which is a tridentate ligand with three nitrogen atoms. LU(tmhd)3 is a stable, water-soluble compound with a wide range of applications in the field of scientific research.
Aplicaciones Científicas De Investigación
Crystal and Molecular Structure Analysis
The crystal and molecular structure of tris-(2,2,6,6-tetramethylheptane-3,5-dionato)lutetium(III) has been elucidated using the X-ray diffraction method, highlighting its orthorhombic unit cell and the formation of a distorted trigonal prism around the central lutetium ion by six oxygen atoms from the β-diketones. This structural insight is critical for understanding the coordination environment of lutetium in such complexes and their potential applications in materials science and catalysis (Onuma, Inoue, & Shibata, 1976).
Luminescence Sensing Applications
Tris(β-diketonato)lanthanides, including lutetium complexes, have been characterized as luminescent sensing probes for glutamic acid, aspartic acid, and their dipeptides. These compounds are essential in nervous systems, taste receptors, and other biological systems, demonstrating the potential of Lu(tmhd)3 derivatives in bioanalytical applications, proteomics, and metabolomics (Tsukube, Yano, & Shinoda, 2009).
Nanomaterials and Surface Chemistry
The interaction of tris(2,2,6,6-tetramethyl-3,5-heptanedionato)ruthenium(III), a compound structurally similar to Lu(tmhd)3, with metal surfaces has been investigated to understand the thermal chemistry relevant for atomic layer deposition (ALD) processes. Such studies are fundamental for developing new materials with applications in microelectronics, catalysis, and surface engineering (Qin & Zaera, 2018).
Novel Coordination Chemistry
Research into the coordination chemistry of lutetium complexes has led to the development of new methodologies for preparing stable, covalently bonded acetylacetonate complexes anchored to nanoporous materials. These findings open pathways for the synthesis of novel materials with potential uses in catalysis, environmental remediation, and sensor technologies (Azimi, Badiei, & Mohammadi Ziarani, 2017).
Optical and Electronic Properties
The synthesis and characterization of lutetium(III) 1,2-naphthalocyaninate complexes have revealed significant insights into the effect of stacking on the redox and UV-visible spectroscopic properties. Such complexes have shown potential in optical devices, highlighting the versatility of Lu(tmhd)3 derivatives in modifying electronic and optical properties for advanced technological applications (Guyon, Pondaven, Kerbaol, & L’Her, 1998).
Propiedades
IUPAC Name |
lutetium(3+);2,2,6,6-tetramethylheptane-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C11H19O2.Lu/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H,1-6H3;/q3*-1;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLFRFWUVAFZKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Lu+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H57LuO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
724.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)lutetium (III), 99% (LU(tmhd)3) | |
CAS RN |
15492-45-2 | |
| Record name | (OC-6-11)-Tris(2,2,6,6-tetramethyl-3,5-heptanedionato-κO3,κO5)lutetium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15492-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



